![molecular formula C12H27N3S3 B12514235 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane CAS No. 820241-34-7](/img/structure/B12514235.png)
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 2-(methylsulfanyl)ethyl groups attached to the triazine ring
Preparation Methods
The synthesis of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane typically involves the reaction of triazine derivatives with 2-(methylsulfanyl)ethyl groups. One common method involves the use of 1,3,5-triazine as a starting material, which undergoes nucleophilic substitution reactions with 2-(methylsulfanyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane involves its ability to form stable complexes with metal ions. The sulfur atoms in the 2-(methylsulfanyl)ethyl groups act as ligands, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various applications, including catalysis and radiopharmaceuticals.
Comparison with Similar Compounds
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Triazine: The parent compound, which lacks the 2-(methylsulfanyl)ethyl groups.
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazacyclododecane: A similar compound with a larger ring size and different coordination properties.
1,4,7,10-Tetrakis[2-(methylsulfanyl)ethyl]-1,4,7,10-tetrazacyclododecane: Another related compound with four 2-(methylsulfanyl)ethyl groups and a different ring structure. The uniqueness of this compound lies in its specific ring size and the presence of three 2-(methylsulfanyl)ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
820241-34-7 |
|---|---|
Molecular Formula |
C12H27N3S3 |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
1,3,5-tris(2-methylsulfanylethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C12H27N3S3/c1-16-7-4-13-10-14(5-8-17-2)12-15(11-13)6-9-18-3/h4-12H2,1-3H3 |
InChI Key |
GZKLDLFFKKDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1CN(CN(C1)CCSC)CCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


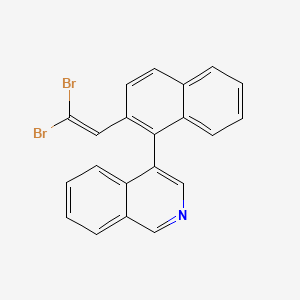
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)

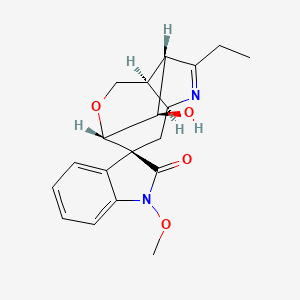
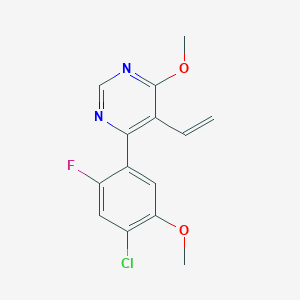
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
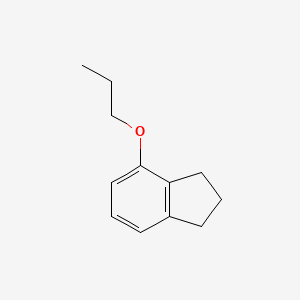
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
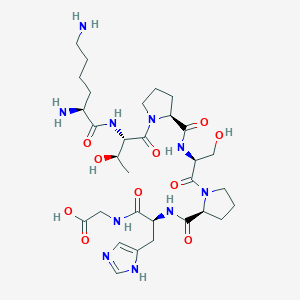
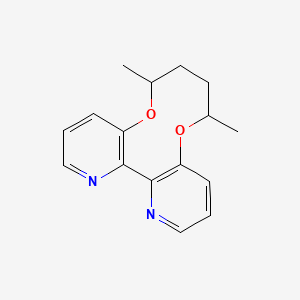
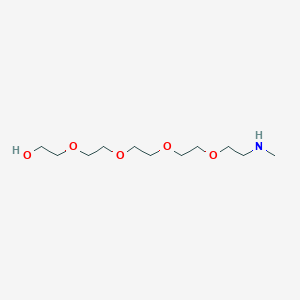
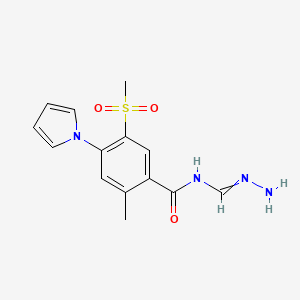
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
